REACTION_CXSMILES
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C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][CH2:8][O:9][CH2:10][C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2)C.Cl>CC(C)=O>[C:11]12([CH2:10][O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Evaporation of the acetone, extraction of the residue with ether (3×7ml)
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Type
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CUSTOM
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Details
|
drying on Na2SO4 and evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)COCCCCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |